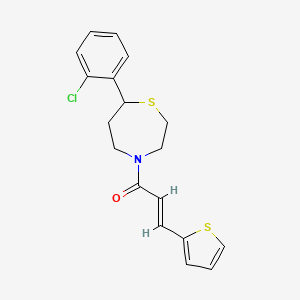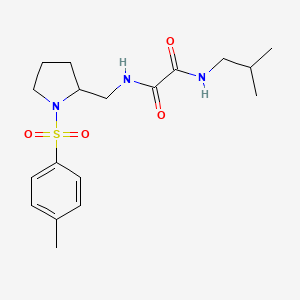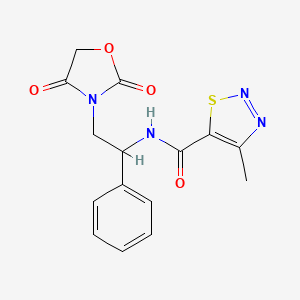
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Diese Verbindung zeigt vielversprechende Eigenschaften als Co-Aktivator-Inhibitor in der Krebstherapie. Sie zielt auf p300/CBP ab, das am Zellzyklusfortschritt und Zellwachstum, Differenzierung und Entwicklung beteiligt ist. Durch die Hemmung dieses Signalwegs könnte die Verbindung möglicherweise verschiedene Krebsarten behandeln .
Arzneimittelforschung
Aufgrund ihrer einzigartigen Eigenschaften kann diese Verbindung in der Arzneimittelforschung eingesetzt werden. Sie dient als Gerüst für die Entwicklung neuer Medikamente, insbesondere für solche, die auf epigenetische Modifikationen wie Histonacetylierung abzielen .
Polymersynthese
Die Struktur der Verbindung ermöglicht ihren Einsatz in der Polymersynthese. Ihre reaktiven Gruppen können die Polymerisation initiieren, was zur Herstellung neuartiger Polymere mit potenziellen industriellen Anwendungen führt.
Katalyse
Epigenetische Forschung
Als Inhibitor von Histonacetyltransferasen (HAT) ist diese Verbindung wertvoll in der epigenetischen Forschung. Sie hilft beim Verständnis der Rolle der Histonmodifikation bei der Genexpression und kann zur Untersuchung von Krankheiten verwendet werden, die mit epigenetischer Dysregulation zusammenhängen .
Antitumoraktivität
Die Verbindung hat in präklinischen Modellen eine Antitumoraktivität gezeigt. Sie hemmt die Proliferation von Krebszellen, wie z. B. Enzalutamid-resistenten Prostatakrebszellen, was ihr Potenzial als Antitumormittel aufzeigt .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-9-13(24-18-17-9)14(21)16-11(10-5-3-2-4-6-10)7-19-12(20)8-23-15(19)22/h2-6,11H,7-8H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRQZPIDDDGAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)
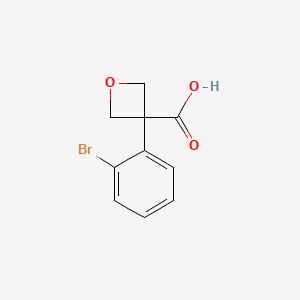
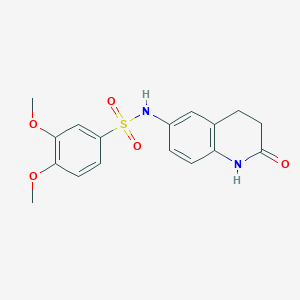
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)
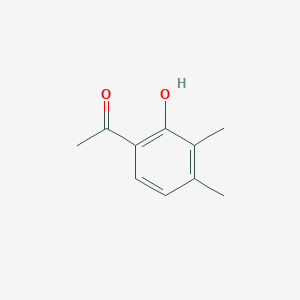
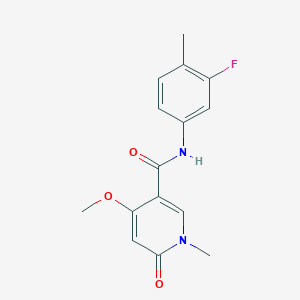
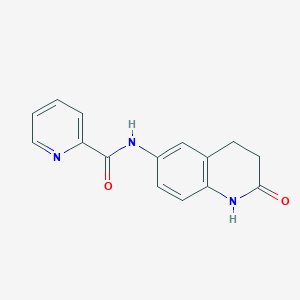
![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)
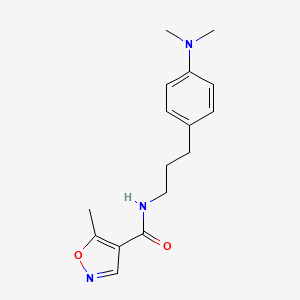
![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)
